6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with fluorine at the 6-position and iodine at the 3-position. The iodine atom at position 3 serves as a reactive site for further functionalization via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry . Its fluorine substituent modulates electronic properties and metabolic stability, which are critical for drug design .
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFCESQBDYRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696662 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-92-6 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 FGFR Inhibition
The primary application of 6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine lies in its role as an FGFR inhibitor. Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers, making this compound a promising candidate for targeted cancer therapies. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in breast cancer cells, indicating its potential as a lead compound for further development in oncology .
1.2 Synthesis of Bioactive Molecules
This compound serves as a key starting material in the synthesis of various bioactive molecules. For instance, it is utilized in palladium-catalyzed reactions to create multi-aryl 7-azaindoles, which are known for their diverse biological activities . The ability to modify the compound's structure allows for the exploration of new therapeutic avenues.
Radiolabeling and Imaging Applications
The presence of iodine in this compound makes it suitable for radiolabeling. Radioactive isotopes of iodine can be employed in imaging techniques such as positron emission tomography (PET). By incorporating a radiolabeled version of this compound into drug molecules, researchers can track their distribution and activity within biological systems .
Structure-Activity Relationship Studies
Quantitative structure–activity relationship (QSAR) studies have indicated that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence its biological activity. This allows researchers to tailor compounds with enhanced efficacy and reduced toxicity profiles .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound derivatives:
Chemical Properties and Synthesis Methods
This compound has a molecular formula of C₇H₄FIN₂ and a molecular weight of approximately 232.02 g/mol. Its synthesis typically involves halogenation reactions starting from simpler pyrrolo[2,3-b]pyridine derivatives. Common synthetic routes include:
- Halogenation with N-fluorobenzenesulfonimide : This method utilizes fluorinating agents alongside iodine sources under acidic conditions.
- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds valuable in medicinal chemistry by reacting with arylboronic acids in the presence of palladium catalysts .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is largely dependent on its interaction with molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Findings :
- The 3-iodo group in the target compound enables versatile modifications (e.g., Sonogashira, Suzuki couplings), unlike non-halogenated or fluoro-only analogs .
- Fluorine at C6 enhances metabolic stability compared to C5-fluoro analogs, which may undergo faster hepatic clearance .
Core Heterocycle Comparisons: Pyrrolo vs. Thieno[2,3-b]pyridines
Table 2: Pyrrolo vs. Thieno[2,3-b]pyridine Scaffolds
Key Findings :
- Thieno[2,3-b]pyridines require solubilizing strategies (e.g., cyclodextrin formulations) for in vivo efficacy, whereas pyrrolo derivatives are more amenable to direct administration .
Solubility and Pharmacokinetic Considerations
Table 3: Solubility-Enhancing Modifications
Key Findings :
- The parent compound’s iodine and fluorine substituents balance lipophilicity and polarity, but further solubilizing groups (e.g., morpholine) are required for optimal pharmacokinetics .
- Thieno[2,3-b]pyridines rely heavily on formulations for solubility, whereas pyrrolo derivatives achieve better baseline solubility .
Biological Activity
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190319-92-6) is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both fluorine and iodine substituents, which contribute to its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula for this compound is C7H4FIN2, with a molecular weight of 262.02 g/mol. It is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for neurological applications. The compound acts as a substrate for CYP1A2 but does not inhibit other CYP enzymes such as CYP2C19 or CYP2D6 .
| Property | Value |
|---|---|
| Molecular Weight | 262.02 g/mol |
| Log P (octanol-water) | 2.52 |
| Solubility | 0.595 mg/ml |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP1A2 Inhibitor | Yes |
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties by targeting FGFR signaling pathways. For instance, one study reported that a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (7–712 nM) and effectively inhibited the proliferation of breast cancer cells while inducing apoptosis .
Inhibition of SGK-1 Kinase
Another significant aspect of this compound's biological activity is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various cellular processes including cell survival and proliferation. Compounds derived from pyrrolo[2,3-b]pyridine structures have shown promise in treating disorders mediated by SGK-1 activity .
Study on FGFR Inhibition
In a study focusing on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was highlighted for its strong inhibitory effects on FGFRs. The study demonstrated that this compound not only inhibited cell migration but also significantly reduced invasion capabilities in breast cancer cell lines .
Antioxidant and Anti-inflammatory Properties
Q & A
Q. What are the most reliable synthetic routes for preparing 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Fluorination at the 6-position may involve fluorodeiodination using silver tetrafluoroborate (AgBF₄) or direct fluorination of a precursor with KF in DMSO. Key steps include protecting the pyrrole NH group (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is recommended for unambiguous confirmation of the iodine and fluorine positions, especially if unexpected regioisomers form during synthesis .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., Bruton’s tyrosine kinase (BTK), BCR-Abl) due to its ability to occupy hydrophobic pockets in ATP-binding domains. Its iodine atom allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine enhances metabolic stability and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?
- Methodological Answer : Systematically modify substituents at the 3-iodo and 6-fluoro positions. For example:
- Replace iodine with smaller halogens (Br, Cl) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic properties.
- Test derivatives in enzyme inhibition assays (e.g., BTK IC₅₀ measurements) and correlate with computational docking models. Evidence shows that IC₅₀ values <10 nM are achievable with optimized substituents .
Q. What experimental strategies resolve contradictions in kinase inhibition data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To address this:
Q. How does fluorination at the 6-position influence the compound’s stability and reactivity?
- Methodological Answer : Fluorine reduces electron density on the pyridine ring, decreasing susceptibility to oxidative degradation. Assess stability via accelerated degradation studies (e.g., exposure to H₂O₂ or UV light). Reactivity can be probed by monitoring cross-coupling efficiency (e.g., Pd-catalyzed reactions with aryl boronic acids). Fluorine’s inductive effect may also slow hydrolysis of adjacent functional groups .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scaling halogenation steps may lead to side reactions (e.g., over-iodination). Mitigation strategies include:
- Using flow chemistry to control reaction exothermicity.
- Optimizing solvent systems (e.g., toluene/EtOH for Suzuki couplings).
- Implementing in-line purification (e.g., scavenger resins for iodine byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
